molecular formula C23H20N4O6 B2396236 N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide CAS No. 899788-21-7

N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide

Cat. No.: B2396236
CAS No.: 899788-21-7
M. Wt: 448.435
InChI Key: PZPKHTRELXQRNM-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a complex organic compound that features a quinazolinone core, a nitrobenzyl group, and a furylmethyl moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Nitrobenzyl Group: This step may involve the nitration of a benzyl precursor followed by its attachment to the quinazolinone core.

    Attachment of the Furylmethyl Group: This can be done through a nucleophilic substitution reaction where the furylmethyl group is introduced to the intermediate compound.

    Final Amidation: The final step involves the formation of the amide bond to complete the synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline.

    Substitution: The furylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, modulating their activity. The nitrobenzyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.

    Nitrobenzyl Derivatives: Compounds like 3-nitrobenzyl alcohol and 3-nitrobenzyl chloride.

    Furylmethyl Derivatives: Compounds like 2-furylmethylamine and 2-furylmethyl alcohol.

Uniqueness

N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is unique due to its combination of a quinazolinone core, a nitrobenzyl group, and a furylmethyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c28-21(24-14-18-7-4-12-33-18)10-11-25-22(29)19-8-1-2-9-20(19)26(23(25)30)15-16-5-3-6-17(13-16)27(31)32/h1-9,12-13H,10-11,14-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPKHTRELXQRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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